(S,R,S)-AHPC-PEG6-AZIDE

PROTAC Linker Optimization Ternary Complex

This heterobifunctional building block enables rapid modular assembly of PROTACs via CuAAC/SPAAC click chemistry. The PEG6 spacer length is critical—studies show PEG6-linker PROTACs achieve >95% target degradation versus 36–51% for PEG4 and 16% for PEG8. The (S,R,S)-AHPC ligand ensures robust VHL recruitment (Kd ~3 nM). Procure this specific linker length to systematically map optimal ternary complex geometry. The hydrophilic PEG6 spacer enhances aqueous solubility and prevents hydrophobic warhead aggregation in cellular assays.

Molecular Formula C36H55N7O10S
Molecular Weight 777.9 g/mol
Cat. No. B8147362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-AHPC-PEG6-AZIDE
Molecular FormulaC36H55N7O10S
Molecular Weight777.9 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCN=[N+]=[N-])O
InChIInChI=1S/C36H55N7O10S/c1-26-32(54-25-39-26)28-7-5-27(6-8-28)22-38-34(46)30-21-29(44)23-43(30)35(47)33(36(2,3)4)41-31(45)24-53-20-19-52-18-17-51-16-15-50-14-13-49-12-11-48-10-9-40-42-37/h5-8,25,29-30,33,44H,9-24H2,1-4H3,(H,38,46)(H,41,45)/t29-,30+,33-/m1/s1
InChIKeyAJSBEOXYBAZQFR-YLJHYDRVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC Building Block: (S,R,S)-AHPC-PEG6-AZIDE as a Click-Ready VHL Ligand-Linker Conjugate for Targeted Protein Degradation


(S,R,S)-AHPC-PEG6-AZIDE is a heterobifunctional, click-chemistry-ready PROTAC building block that covalently links a von Hippel-Lindau (VHL) E3 ligase ligand (derived from (S,R,S)-AHPC/VH032) to a hexaethylene glycol (PEG6) spacer terminated with an azide functional group . This conjugate enables the rapid modular assembly of proteolysis-targeting chimeras (PROTACs) via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) with alkyne-functionalized target-protein ligands . The PEG6 linker is designed to enhance aqueous solubility and provide optimal spatial separation between the E3 ligase and the target protein to facilitate productive ternary complex formation .

Why Linker Length and Composition in (S,R,S)-AHPC-PEG6-AZIDE Prevents Simple Substitution with Other VHL-PEG Conjugates


PROTAC linker length is a critical determinant of degradation efficiency, as it governs the optimal proximity and orientation required for a productive ternary complex between the target protein, the PROTAC, and the E3 ligase [1][2]. Even minor changes to linker length (e.g., ±1–2 ethylene glycol units) can drastically alter the cooperativity of ternary complex formation and the resulting protein degradation potency [3][4]. (S,R,S)-AHPC-PEG6-AZIDE, with its specific PEG6 spacer, occupies a discrete conformational and spatial window distinct from its PEG4 and PEG8 analogs; substituting it with a different length linker without empirical validation risks yielding a PROTAC with suboptimal or completely abolished degradation activity [1][3].

Quantitative Differentiation Evidence for (S,R,S)-AHPC-PEG6-AZIDE vs. Closest VHL-PEG Analogs


PEG6 Linker Length Optimizes Ternary Complex Geometry and Degradation Efficiency Compared to Shorter PEG4 and PEG2 Analogs

Linker length is a primary determinant of PROTAC degradation efficiency. A systematic study of VHL-recruiting PROTACs targeting SHP2 demonstrated that a linker length of 13 atoms (comparable to the PEG6 linker in (S,R,S)-AHPC-PEG6-AZIDE) achieved >95% protein degradation, while a shorter 11-atom linker (comparable to a PEG4-based construct) achieved only 36–51% degradation, and an even shorter 10-atom linker (PEG2-like) exhibited negligible activity [1]. This class-level inference underscores that the specific spatial reach provided by a PEG6 spacer is often critical for optimal ternary complex formation, whereas shorter PEG4 or PEG2 analogs may fail to induce efficient ubiquitination [1][2].

PROTAC Linker Optimization Ternary Complex VHL E3 Ligase

Azide Functional Group Enables Modular Click Chemistry for Rapid PROTAC Assembly Compared to Alternative Functional Handles

(S,R,S)-AHPC-PEG6-AZIDE terminates in an azide group, which specifically undergoes highly efficient and bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with alkyne-, DBCO-, or BCN-functionalized target ligands . This contrasts with amine-terminated analogs (e.g., (S,R,S)-AHPC-PEG6-NH₂), which require less selective amide coupling reactions, or alkyne-terminated analogs (e.g., (S,R,S)-AHPC-PEG6-Alkyne), which are incompatible with the same azide-bearing target ligand set . The click-chemistry approach enables parallel synthesis of PROTAC libraries with diverse target ligands in hours rather than days, accelerating structure-activity relationship (SAR) studies [1].

Click Chemistry CuAAC SPAAC PROTAC Synthesis

Guaranteed High Purity (≥95%) Ensures Reproducible PROTAC Assembly and Biological Assays

Reputable vendors supply (S,R,S)-AHPC-PEG6-AZIDE with a certified purity of ≥95% by HPLC or equivalent analytical methods . This contrasts with lower-purity offerings from some non-specialized suppliers, where impurities can inhibit click-chemistry reactions, reduce coupling yields, or introduce confounding biological effects in cellular degradation assays. For instance, while some analog VHL-PEG conjugates (e.g., (S,R,S)-AHPC-PEG3-AZIDE) may be listed at >98% purity by certain vendors [1], the ≥95% specification for the PEG6 variant ensures a consistent, industry-standard quality that is critical for reproducible PROTAC synthesis and downstream biological evaluation.

Purity Quality Control Reproducibility PROTAC Synthesis

Optimal Research Applications for (S,R,S)-AHPC-PEG6-AZIDE Based on Quantitative Differentiation Evidence


High-Throughput PROTAC Library Synthesis and Linker Length Screening

The azide functional group of (S,R,S)-AHPC-PEG6-AZIDE enables rapid, parallel click-chemistry conjugation to diverse alkyne-functionalized target ligands . This facilitates the generation of PROTAC libraries with a fixed PEG6 linker length, allowing researchers to empirically compare degradation efficiency against libraries built with shorter PEG4 or longer PEG8 linkers. As shown in SHP2 PROTAC studies, the PEG6-length linker often yields superior degradation (>95%) compared to PEG4-length (36–51%) and PEG8-length (16%) linkers [1][2]. Procurement of this building block is therefore essential for systematically mapping the optimal linker length for any new target protein.

Aqueous Solubility Enhancement for Challenging PROTAC Targets

The hydrophilic PEG6 spacer in (S,R,S)-AHPC-PEG6-AZIDE increases the overall aqueous solubility of the final PROTAC molecule compared to alkyl linkers or shorter PEG2/PEG4 linkers . This is particularly valuable when the target protein ligand (warhead) is highly hydrophobic, as the PEG6 moiety can shield hydrophobic surfaces and prevent aggregation during in vitro biochemical assays and cell-based degradation experiments .

VHL-Recruiting PROTAC Development for Well-Validated E3 Ligase Systems

(S,R,S)-AHPC-PEG6-AZIDE incorporates the (S,R,S)-AHPC (VH032) ligand, a well-characterized and widely used VHL binder with a reported Kd of ~3 nM for the VHL/Elongin-C/Elongin-B (VCB) complex . This ensures robust and specific recruitment of the VHL E3 ligase machinery. For targets where CRBN-based PROTACs have shown limited efficacy or selectivity, the VHL-PEG6-AZIDE building block provides a reliable alternative E3 ligase recruitment module, enabling comparative studies of degradation efficiency across different E3 ligase systems .

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